molecular formula C15H7F3N2O B12002140 ({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile

({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile

Cat. No.: B12002140
M. Wt: 288.22 g/mol
InChI Key: GGYZGUZNSJIEAT-UHFFFAOYSA-N
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Description

2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile is an organic compound with the molecular formula C15H7F3N2O It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a furan ring, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde and malononitrile. The reaction conditions often include the use of a base catalyst, such as piperidine, and a solvent like ethanol. The reaction mixture is usually heated under reflux conditions to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, as it can interact with enzymes and receptors within cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile imparts unique properties, such as increased lipophilicity and stability

Conclusion

2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile is a compound with significant scientific interest due to its unique structure and properties. Its synthesis, chemical reactions, and applications in research and industry make it a valuable compound for further study and development.

Properties

Molecular Formula

C15H7F3N2O

Molecular Weight

288.22 g/mol

IUPAC Name

2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C15H7F3N2O/c16-15(17,18)12-3-1-2-11(7-12)14-5-4-13(21-14)6-10(8-19)9-20/h1-7H

InChI Key

GGYZGUZNSJIEAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C#N

Origin of Product

United States

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